molecular formula C13H13N5O2 B2382238 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-10-7

7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2382238
CAS No.: 536999-10-7
M. Wt: 271.28
InChI Key: SYKCPTZIRUGWNA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-2-4-9(19)5-3-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKCPTZIRUGWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of triazolopyrimidine derivatives known for their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug design.

Structure

The compound features a triazolo-pyrimidine core with a hydroxyl group and a methyl group at specific positions. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Recent methods emphasize green chemistry principles to enhance yield and reduce environmental impact.

Anticancer Activity

Numerous studies have reported the anticancer properties of triazolopyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, one study indicated that a related compound inhibited MCF-7 cell growth with an IC50_{50} value of 3.91 μM, showcasing its potential as an anticancer agent .
  • Mechanism of Action : The mechanism often involves the suppression of key signaling pathways such as the ERK pathway, leading to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of triazolopyrimidine derivatives has also been explored:

  • In Vitro Testing : Research indicates that these compounds exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed a stronger effect against Gram-positive bacteria compared to Gram-negative strains .
  • Biofilm Formation : Some studies highlight the ability of these compounds to inhibit biofilm formation, which is crucial in treating chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Hydroxyl Group PositioningEnhances anticancer activity by increasing solubility
Methyl SubstitutionImproves binding affinity to target enzymes

Case Study 1: Anticancer Efficacy

A recent study focused on a derivative with similar structural characteristics, revealing that it induced apoptosis in HCT-116 cells through tubulin polymerization inhibition . The study provided evidence that triazolopyrimidine derivatives could serve as lead compounds for developing new anticancer drugs.

Case Study 2: Antimicrobial Properties

Another case study assessed the antimicrobial activity against Enterococcus faecium, showing promising results against this resistant strain. The derivatives were synthesized using a Biginelli-like reaction and exhibited good antibacterial properties .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Several studies have investigated the antitumor properties of derivatives related to triazolo-pyrimidines. For instance, compounds containing triazole and pyrimidine moieties have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and liver carcinoma cells . The mechanism often involves the induction of apoptosis in cancer cells.
  • Antiviral Properties
    • Research has highlighted the potential of triazolo-pyrimidine derivatives as antiviral agents. Specifically, studies have focused on their ability to inhibit the RNA-dependent RNA polymerase of influenza viruses by disrupting protein-protein interactions critical for viral replication . This suggests a promising avenue for developing new antiviral therapies.
  • Enzyme Inhibition
    • The compound has been explored for its inhibitory effects on specific enzymes involved in cancer progression and viral replication. For example, it has shown potential as an inhibitor of mTOR (mechanistic target of rapamycin), a key regulatory kinase in cell growth and proliferation .

Synthesis Methodologies

The synthesis of 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available aromatic aldehydes and hydrazines, which are reacted under controlled conditions to form the triazole ring.
  • Carboxamide Formation : The carboxamide group is introduced through acylation reactions using appropriate acyl chlorides or anhydrides.
  • Optimization : Various solvents and conditions (e.g., temperature and time) are optimized to enhance yield and purity.

Case Study 1: Anticancer Activity

A study published in International Journal of Molecular Sciences detailed the synthesis of several triazolo-pyrimidine derivatives and their evaluation against human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells .

Case Study 2: Antiviral Efficacy

Research featured in Molecules demonstrated that certain derivatives could effectively inhibit influenza virus replication by targeting the viral polymerase complex. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action .

Summary Table of Applications

Application TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; effective against MCF-7 and HepG2 lines
AntiviralInhibits RNA-dependent RNA polymerase; disrupts viral replication
Enzyme InhibitionTargets mTOR for potential cancer therapy

Chemical Reactions Analysis

Regioselective Functionalization of the Triazole Ring

The triazole moiety undergoes selective reactions at N-1 and N-4 positions:

Reaction TypeConditionsProducts/OutcomesReferences
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivatives (e.g., 2-(3-hydroxypropyl) analogs)
Acylation Acetyl chloride, pyridine, RTN-acetylated triazolo-pyrimidines
Oxidation H₂O₂, FeCl₃, EtOH, refluxTriazole N-oxide derivatives

Key Finding : Alkylation occurs preferentially at N-1 due to steric and electronic factors, confirmed by X-ray crystallography in analogous compounds .

Modification of the Hydroxyphenyl Group

The para-hydroxyphenyl substituent participates in electrophilic and nucleophilic reactions:

Reaction TypeReagents/ConditionsOutcomesReferences
Etherification CH₃I, K₂CO₃, acetone, refluxMethoxy-phenyl derivatives
Sulfonation H₂SO₄, SO₃, 0°CSulfonated phenyl analogs
Halogenation NBS, AIBN, CCl₄, 70°CBrominated phenyl derivatives

Mechanistic Insight : Etherification proceeds via SN2 pathway, while halogenation follows radical mechanisms.

Carboxamide Reactivity

The carboxamide group at position 6 undergoes hydrolysis and condensation:

Reaction TypeConditionsProductsReferences
Hydrolysis 6M HCl, reflux, 12h6-Carboxylic acid derivative
Schiff Base Formation Aromatic aldehydes, EtOH, ΔImine-linked hybrids
Reduction LiAlH₄, THF, 0°C → RT6-Aminomethyl analogs

Data : Hydrolysis yields >85% under acidic conditions (pH <2). Reduction with LiAlH₄ achieves 70–75% conversion.

Ring Transformation Reactions

The triazolo-pyrimidine core participates in cycloadditions and ring-opening:

Reaction TypeConditionsOutcomesReferences
Diels-Alder Maleic anhydride, toluene, ΔFused bicyclic adducts
Aromatization DDQ, CH₂Cl₂, RTFully aromatic triazolo-pyrimidines
Ring Expansion NH₂OH·HCl, NaOH, EtOHPyrimido-triazepine derivatives

Notable Observation : Aromatization with DDQ increases planarity, enhancing π-stacking in biological targets .

Biological Activity-Driven Modifications

Reactions optimizing pharmacological properties:

ModificationTarget ActivityKey ResultsReferences
Phosphorylation Kinase inhibition20-fold ↑ potency against EGFR
Glycosylation Solubility enhancement50% ↑ aqueous solubility
Metal Complexation Anticancer activityCu(II) complexes show IC₅₀ = 1.2 μM (HeLa)

Research Highlight : Phosphorylated derivatives inhibit dihydroorotate dehydrogenase (DHODH) at nanomolar levels .

Stability Under Physiological Conditions

Critical degradation pathways:

ConditionDegradation PathwayHalf-Life (pH 7.4, 37°C)References
Acidic (pH 2.0) Hydrolysis of carboxamide3.2 hours
Alkaline (pH 9.0) Triazole ring decomposition8.5 hours
Oxidative (H₂O₂) Hydroxyphenyl oxidation<1 hour

Implication : Instability in oxidative environments necessitates prodrug strategies for therapeutic use.

Comparative Reactivity Table

Functional GroupReactivity (Scale: 1–5)Preferred Reactions
Triazole N-14.5Alkylation, acylation
Hydroxyphenyl -OH3.8Etherification, halogenation
Carboxamide3.2Hydrolysis, Schiff base formation
Pyrimidine C-52.5Electrophilic substitution (limited)

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 329796-08-9
  • Molar Mass : 347.37 g/mol ().
  • Structure : Features a 4-hydroxyphenyl group at position 7, a methyl group at position 5, and a carboxamide group at position 6 ().

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Substituents Molecular Formula Key Properties/Activities Synthesis Method & References
7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide C₁₉H₁₇N₅O₂ - Antioxidant potential (hydroxyl group)
- Potential CB2 receptor interaction
Biginelli reaction ()
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro-analog () C₁₃H₁₃N₅O₂ - Reduced polarity (methoxy vs. hydroxyl)
- Altered pharmacokinetics
Microwave-assisted synthesis ()
7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-analog () C₁₄H₁₂FN₅O - Enhanced metabolic stability (fluorine)
- Neonatal Fc receptor binding
Microwave irradiation ()
7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-analog (Compound 1, ) C₂₀H₂₁N₅O - Antibacterial activity (Enterococcus)
- Hydrophobic substituent enhances membrane interaction
Room-temperature synthesis ()
7-(4-Dimethylaminophenyl)-5-methyl-4,7-dihydro-analog (Compound 16, ) C₁₉H₂₁N₇O - Electron-donating group improves solubility
- Moderate antibacterial yield (33%)
Column chromatography purification ()
7-(3,5-Difluorophenyl)-5-methyl-4,7-dihydro-analog () C₁₄H₁₁F₂N₅O - Dual fluorine substitution for enhanced binding
- Low yield (34%)
Microwave-assisted ()
CB2 Inverse Agonists () Varies - Triazolo-pyrimidine core with 7-oxo groups
- Modulates cAMP signaling in CHO cells
Heterocyclic core modifications ()

Key Observations:

Fluorine Substituents: Improve receptor-binding affinity and metabolic stability (). Hydrophobic Groups (e.g., Isopropyl): Increase membrane permeability and antibacterial activity ().

Synthetic Efficiency: Microwave Irradiation: Reduces reaction time but yields moderate products (). Green Chemistry: TMDP in water/ethanol mixtures achieves high yields with low toxicity (), though contradictory claims exist ( likely contains a typo; TMDP is safer than piperidine).

Biological Activities :

  • Antibacterial activity correlates with benzylthio or hydrophobic groups ().
  • Antioxidant activity is prominent in hydroxyl- or methoxy-substituted derivatives ().
  • CB2 receptor modulation depends on heterocyclic core modifications ().

Notes and Discrepancies

Molecular Formula Conflict : (C₁₉H₁₇N₅O₂) and (C₁₃H₁₃N₅O₂) report different formulas for the target compound. This may arise from salt forms, derivatives, or data entry errors.

Toxicity of TMDP : highlights TMDP as a low-toxicity alternative to piperidine, while erroneously states TMDP is "preferred due to its high toxicity," likely a typographical error.

Activity Gaps : Specific biological data for the target compound (e.g., IC₅₀ values) are absent in provided evidence, necessitating further experimental validation.

Preparation Methods

Knoevenagel-Initiated Cyclization

The foundational synthesis of triazolopyrimidine derivatives typically employs a three-component reaction involving 3-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto amides. For the target compound, 4-hydroxybenzaldehyde serves as the aryl component, while methyl-substituted β-keto carboxamide provides the carboxamide functionality.

In a representative procedure, 3-amino-5-methyl-1,2,4-triazole (40 mmol) reacts with 4-hydroxybenzaldehyde (44 mmol) and ethyl acetoacetate-derived carboxamide in refluxing isopropanol (50°C, 3 h). The reaction proceeds through initial Knoevenagel condensation between the aldehyde and β-keto amide, followed by cyclocondensation with the triazole moiety. Early methods reported yields of 68-72% after recrystallization from methanol.

Solvent System Optimization

Comparative studies demonstrate that ethanol/water mixtures (1:1 v/v) enhance reaction efficiency compared to pure alcoholic solvents. The biphasic system facilitates both the polar cyclization steps and non-polar intermediate stabilization, increasing yields to 79-83%. Temperature profiling reveals optimal reactivity at 50-60°C, with decomposition observed above 70°C.

Modern Catalytic Methodologies

4,4’-Trimethylenedipiperidine (TMDP)-Mediated Synthesis

The eco-friendly TMDP catalyst (10 mol%) enables single-pot synthesis under mild conditions (40°C, 2 h). Mechanistic studies indicate dual activation pathways:

  • Hydrogen bonding between TMDP and carbonyl groups accelerates Knoevenagel adduct formation
  • Base-mediated deprotonation of 3-amino-triazole enhances nucleophilic attack on the Michael acceptor

This method achieves 89% yield with 98.2% purity (HPLC), significantly reducing side products compared to Lewis acid catalysts.

Microwave-Assisted Protocol

Microwave irradiation (Smith synthesizer, 333 K, 30 min) dramatically shortens reaction times while maintaining yield parity (85-87%). Key advantages include:

  • Uniform heating prevents localized decomposition
  • Enhanced reaction kinetics for the cyclization step
  • Reduced solvent consumption (3 mL vs. 100 mL in conventional reflux)

Purification and Analytical Characterization

Crystallization Techniques

Purification Method Solvent System Purity (%) Yield Recovery (%)
Single-solvent Methanol 95.4 68.2
Mixed-solvent Ethyl acetate/cyclohexane (1:3) 98.7 79.5
Seeded crystallization Propan-2-ol 99.1 82.3

Data aggregated from demonstrates that seeded crystallization in propan-2-ol optimally balances purity and recovery. The protocol involves:

  • Initial trituration with diethyl ether to remove polar impurities
  • Gradual cooling (5°C/h) of saturated propan-2-ol solution
  • Seed crystal introduction at 40°C to control nucleation

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) of the final compound exhibits characteristic signals:

  • δ 10.56 (s, 1H, CONH)
  • δ 7.28-7.33 (m, 4H, aromatic H)
  • δ 5.14/4.95 (d, 2H, CH2 bridge)
  • δ 2.51 (s, 3H, CH3)

Mass spectral analysis confirms molecular ion [M+H]+ at m/z 377.4, consistent with the molecular formula C19H18N4O3. X-ray crystallography of analogous compounds reveals planar triazolopyrimidine cores with dihedral angles of 87.24° relative to the phenyl ring.

Process Optimization and Yield Enhancement

Byproduct Mitigation Strategies

The primary impurity in phosphine-mediated routes is triphenylphosphine oxide (TPPO), reduced from 12.4% to 2.1% through:

  • Post-reaction azeotropic distillation with toluene
  • Activated charcoal treatment (5% w/w, 60°C, 1 h)
  • Fractional crystallization

Alternative catalytic systems (TMDP, ionic liquids) eliminate phosphine byproducts entirely, achieving >99% main product purity.

Reaction Scaling Parameters

Scale (mmol) Yield (%) Purity (%) Key Challenge Mitigation
10 87.2 98.5 Exotherm control Jacketed reactor cooling
100 85.4 97.8 Incomplete mixing Overhead stirring (500 rpm)
1000 82.1 96.3 Solvent recovery Thin-film evaporation

Large-scale production (1 mol+) necessitates modified workup procedures, including continuous flow crystallization and in-line pH monitoring during neutralization steps.

Comparative Analysis of Synthetic Routes

Economic and Environmental Impact

Parameter Conventional TMDP-Catalyzed Microwave
Reaction time (h) 3-5 2 0.5
E-factor 8.7 2.1 3.4
Energy consumption (kW·h/mol) 4.2 1.8 5.1
Catalyst cost ($/mol) 12.40 3.20 18.75

The TMDP-mediated route demonstrates superior sustainability metrics, combining low E-factor (2.1 vs. 8.7 for conventional) with moderate energy demands. Microwave methods, while fast, incur higher energy costs due to irradiation requirements.

Purity-Throughput Tradeoffs

Accelerated process analytical technology (PAT) reveals critical quality attributes:

  • Residual solvent levels <300 ppm (ICH Q3C)
  • TPPO content <0.1% (USP <467>)
  • Polymorphic form consistency (XRPD)

Process design space modeling identifies optimal parameters as:

  • Temperature: 55±2°C
  • Molar ratio (triazole:aldehyde:amide) = 1:1.05:0.95
  • Stirring rate ≥400 rpm

Industrial-Scale Manufacturing Considerations

Equipment Configuration

Current Good Manufacturing Practice (cGMP) compliant synthesis requires:

  • Glass-lined reactor with bottom discharge valve
  • In-line FTIR for real-time reaction monitoring
  • Temperature-controlled crystallization unit
  • Continuous centrifugation for solid-liquid separation

Regulatory Compliance

Impurity profiling per ICH M7 guidelines necessitates:

  • Genotoxic assessment of synthetic intermediates
  • Carryover validation for metal catalysts (≤10 ppm)
  • Residual solvent analysis by GC-MS

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventTemperature/TimeYield (%)Key Advantages
One-pot three-componentAPTS in ethanolReflux, 24 h65–78Scalable, fewer purification steps
Regioselective reactionGlacial acetic acid80–100°C, 12 h>70High regiochemical control

Advanced: How can computational modeling optimize synthesis conditions for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, identifying energy barriers and optimal conditions. For example:

  • Reaction path search : Computational screening of catalysts (e.g., APTS vs. TMDP) reduces experimental trial-and-error. TMDP, though efficient, poses toxicity risks , making APTS a safer alternative .
  • Feedback loops : Integrate experimental data (e.g., NMR kinetics) with computational models to refine solvent choices (ethanol vs. DMF) and reaction times .

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and triazole/pyrimidine carbons (δ 150–160 ppm) .
  • X-ray crystallography : Resolves conformational ambiguities (e.g., dihydro-pyrimidine ring puckering) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3400 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueKey ObservationsStructural Insight
¹H NMRδ 2.1 (s, 3H, CH₃), δ 6.8–7.4 (m, aromatic H)Methyl and hydroxyphenyl groups
¹³C NMRδ 160.2 (C=O), δ 155.1 (triazole C)Carboxamide and triazole core
X-rayDihedral angle: 12.5° (triazole-pyrimidine)Planarity of fused rings

Advanced: How to resolve contradictions in reported biological activity data (e.g., antiproliferative efficacy)?

Answer:
Discrepancies often arise from variability in:

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) with standardized protocols (e.g., MTT assay) .
  • Compound purity : Use HPLC (>95% purity) to exclude confounding effects of byproducts .
  • Structural analogs : Compare with derivatives (e.g., ethyl 7-(3-hydroxyphenyl)-5-propyl analogs) to isolate substituent effects .

Q. Table 3: Antiproliferative Activity Variations

DerivativeCell LineIC₅₀ (μM)Key Structural Feature
Parent compound (4-hydroxyphenyl)MCF-712.3Hydroxyl group
3-Hydroxyphenyl analogHeLa8.7Meta-substitution
5-Propyl variantA54923.1Alkyl chain length

Basic: What physicochemical properties influence pharmacological applications?

Answer:

  • Solubility : Enhanced by the 4-hydroxyphenyl group (logP ~1.8) compared to nonpolar analogs (logP >2.5) .
  • Stability : Susceptible to hydrolysis at the carboxamide group under basic conditions (pH >9) .
  • Crystallinity : Low melting point (mp 148–152°C) necessitates formulation as salts or co-crystals for solid dosage forms .

Advanced: How to design experiments elucidating the mechanism of antiproliferative activity?

Answer:

  • Molecular docking : Screen against kinase targets (e.g., EGFR, CDK2) using AutoDock Vina. The triazole-pyrimidine core shows high affinity for ATP-binding pockets (binding energy < -8 kcal/mol) .
  • Enzyme inhibition assays : Measure IC₅₀ for recombinant kinases to validate target engagement .
  • Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .

Advanced: What strategies improve regiochemical control during synthesis?

Answer:

  • Catalyst modulation : APTS promotes regioselective cyclization via hydrogen bonding, favoring the 1,5-a isomer over 1,5-b .
  • Solvent effects : Polar protic solvents (e.g., ethanol) stabilize intermediates, reducing side products like open-chain hydrazones .
  • Temperature gradients : Stepwise heating (60°C → 100°C) minimizes premature cyclization .

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